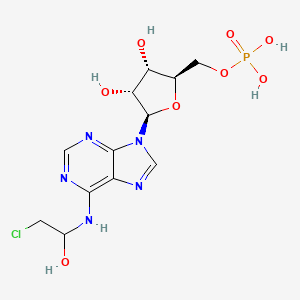
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may use fluorinating agents such as hydrogen fluoride (HF) or fluorine gas (F2) under controlled conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield pyridine N-oxides .
Applications De Recherche Scientifique
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
3-Fluoropyrazolo[1,5-a]pyridine: A compound with a pyrazole ring fused to the pyridine ring, used in drug design.
Uniqueness
3-Fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which can confer distinct chemical and biological properties compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C9H10F2N2 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3-fluoro-5-(4-fluoropyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9/h1,3-4,8-9,13H,2,5H2 |
Clé InChI |
KCKAIFFKJSPMKW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1C2=CC(=CN=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


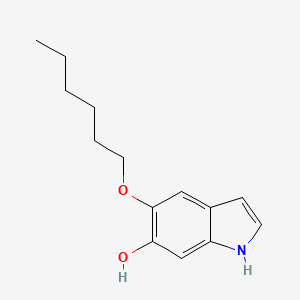
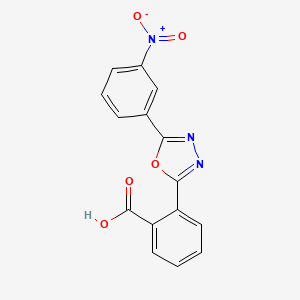
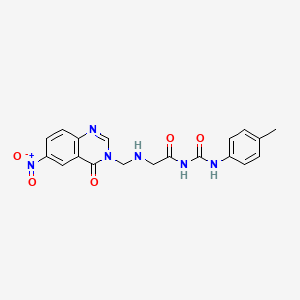
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
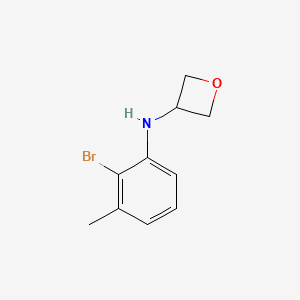
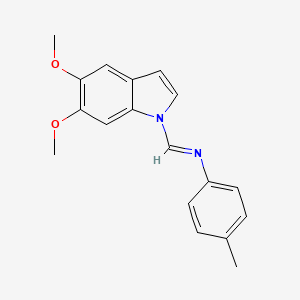
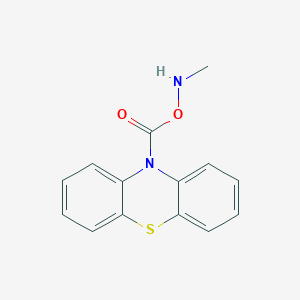
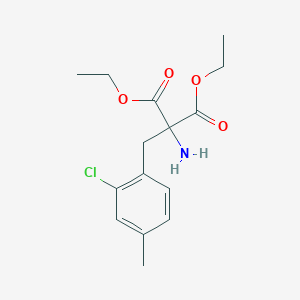
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
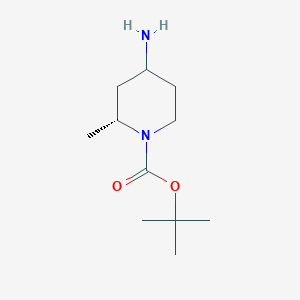
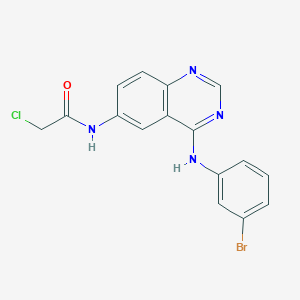
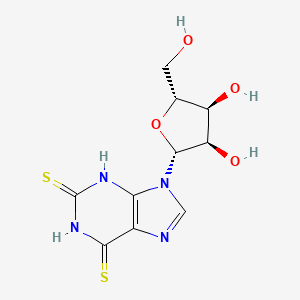
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
